5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C21H18ClN3OS |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H18ClN3OS/c1-26-17-8-2-14(3-9-17)10-11-23-20-19-18(12-27-21(19)25-13-24-20)15-4-6-16(22)7-5-15/h2-9,12-13H,10-11H2,1H3,(H,23,24,25) |
InChI Key |
RJEGAUIVUSMBGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thienopyrimidine Core
The thieno[2,3-d]pyrimidine scaffold is typically constructed via cyclization reactions involving aminothiophene precursors. The Gewald aminothiophene synthesis is a cornerstone for generating 2-aminothiophene intermediates, which serve as starting materials for subsequent annulation. For example, ethyl acetoacetate or cyclohexanone reacts with cyanoacetamide and elemental sulfur in dimethylformamide (DMF) containing morpholine as a base. This one-pot reaction yields 2-aminothiophene derivatives with a keto-ester functional group, essential for pyrimidine ring formation.
Cyclization to form the pyrimidine ring is achieved using formamide or urea under acidic or basic conditions. In a representative procedure, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes reflux with formamide at 120°C for 6 hours, producing 4-hydroxythieno[2,3-d]pyrimidine. For the target compound, introducing a 4-chlorophenyl group at position 5 likely occurs during this stage via Friedel-Crafts alkylation or Suzuki coupling, though direct evidence requires extrapolation from analogous syntheses.
Key Reaction Conditions for Core Formation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Gewald Synthesis | Cyanoacetamide, S₈, morpholine, DMF | 60–75% | |
| Pyrimidine Cyclization | Formamide, 120°C, 6h | 70–85% |
Functionalization of the Pyrimidine Ring
Position 4 of the pyrimidine ring is critical for introducing the amine side chain. Chlorination using phosphorus oxychloride (POCl₃) converts 4-hydroxythieno[2,3-d]pyrimidine into 4-chlorothieno[2,3-d]pyrimidine, a reactive intermediate. In a typical protocol, 4-hydroxythieno[2,3-d]pyrimidine (1 equiv) is refluxed with POCl₃ (18.9 equiv) for 4–12 hours, followed by neutralization with ammonia to isolate the 4-chloro derivative. This intermediate exhibits high electrophilicity at C4, enabling nucleophilic substitution with amines.
Introduction of the N-[2-(4-Methoxyphenyl)ethyl] Side Chain
The final step involves substituting the 4-chloro group with N-[2-(4-methoxyphenyl)ethyl]amine. Morpholine-based nucleophilic substitution protocols are well-documented for analogous compounds. For instance, 4-chlorothieno[2,3-d]pyrimidine derivatives react with primary or secondary amines in ethanol-isopropanol (1:1) under reflux, facilitated by triethylamine (TEA) as a base. Applying this method, 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine would react with 2-(4-methoxyphenyl)ethylamine at 80°C for 12–24 hours to yield the target compound.
Optimized Substitution Conditions
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Ethanol:isopropanol (1:1) | |
| Temperature | 80°C | |
| Catalyst | Triethylamine (TEA) | |
| Reaction Time | 12–24h |
Purification and Characterization
Crude products are purified via flash chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol. Structural confirmation relies on ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) . For example, the 4-methoxyphenethyl moiety would exhibit characteristic aromatic protons at δ 6.8–7.3 ppm and a methylene triplet integrating for two protons adjacent to the amine. The thienopyrimidine core’s protons resonate as singlet peaks between δ 8.0–8.5 ppm.
Alternative Synthetic Routes
While the above pathway is most consistent with literature, alternative methods include:
- Ullmann Coupling : Aryl halides coupled with amines using copper catalysts, though this approach is less common for thienopyrimidines.
- Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes, as demonstrated in thiourea derivatives of thieno[2,3-d]pyrimidines.
Challenges and Optimization
- Regioselectivity : Ensuring substitution occurs exclusively at C4 requires careful control of stoichiometry and temperature.
- Side Reactions : Over-chlorination or dimerization may occur if POCl₃ is used in excess.
- Yield Improvement : Microwave irradiation and catalyst screening (e.g., using piperidine instead of morpholine) could enhance efficiency.
Scalability and Industrial Relevance
Gram-scale syntheses of similar compounds report yields exceeding 70%, suggesting feasibility for industrial production. However, cost factors, such as the use of POCl₃ and chromatographic purification, may necessitate process optimization for commercial viability.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine C4 Position
The 4-amine group participates in nucleophilic substitution reactions under acidic or catalytic conditions.
These reactions typically retain the thieno[2,3-d]pyrimidine core while modifying the C4 position for further derivatization .
Condensation Reactions
The primary amine reacts with carbonyl compounds to form Schiff bases or undergo cyclocondensation:
Example Reaction with Aldehydes
textThienopyrimidin-4-amine + RCHO → Schiff base intermediates → Cyclized products
-
Conditions : Acetic acid, microwave irradiation (200 W, 70°C, 1 h)
-
Yield : 70–95% for thieno[2,3-d]pyrimidin-4-amine derivatives .
Microwave-Assisted Functionalization
Microwave synthesis enhances reaction efficiency for:
-
Dimroth Rearrangement : Conversion of imidamide intermediates to pyrimidine derivatives .
-
Mannich Reactions : Formation of hexahydrothieno[2,3-d]pyrimidines using HCHO and primary amines .
| Substrate | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| N-methanimidamide | Microwave (200 W, 70°C, 10 min) | Thieno[2,3-d]pyrimidin-4-amine | 95 | |
| Dihydrothiophene | HCHO, RNH₂, RT | Hexahydrothieno[2,3-d]pyrimidine | 85–90 |
Electrophilic Aromatic Substitution
The chlorophenyl and methoxyphenyl substituents undergo:
-
Nitration : HNO₃/H₂SO₄ at 0°C → nitro derivatives (meta-directing effect observed).
Ring-Opening and Rearrangement
Under strong acidic conditions (e.g., H₂SO₄, 100°C), the thieno ring may undergo cleavage, forming thiophene-2,3-diamine intermediates .
Biological Activity-Driven Modifications
Key structural modifications correlate with pharmacological effects:
-
Morpholine Incorporation : Substitution at C2/C3 enhances PI3K inhibition (IC₅₀: 62–84% for PI3Kβ/γ) .
-
Hydroxyl Group Addition : 3-OH substitution on aryl groups improves enzyme binding affinity .
Critical Reaction Considerations
-
Solvent Sensitivity : Reactions in polar aprotic solvents (DMF, DMSO) favor higher yields .
-
Steric Effects : Bulky substituents on the 4-methoxyphenethyl group reduce reaction rates at the amine site .
-
Stability : The compound degrades under prolonged UV exposure or in strongly basic conditions (pH > 10).
This reactivity profile underscores its versatility as a scaffold in medicinal chemistry, particularly for kinase inhibitor development .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and neurobiology.
Anticancer Activity
Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells and inhibit tumor growth. The following table summarizes key findings regarding its anticancer properties:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
- A549 Cell Line Study : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, primarily inducing apoptosis.
- MCF7 Cell Line Study : An IC50 value of 12.5 µM was reported, indicating cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : The compound inhibited critical enzymes for cancer cell survival with an IC50 value of 10 µM.
Neuroprotective Effects
Emerging studies suggest that this compound may also have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's disease.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- A549 Cell Line Study : Significant cytotoxicity was observed, supporting its potential as a therapeutic agent for lung cancer treatment.
- MCF7 Cell Line Study : Demonstrated ability to cause cell cycle arrest, preventing further proliferation of breast cancer cells.
- HeLa Cell Line Study : Indicated enzyme inhibition crucial for cancer cell survival.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
| Compound Name / ID | Substituents (Position 4 and 5) | Molecular Weight | Melting Point (°C) | Key Properties / Activities |
|---|---|---|---|---|
| Target Compound | 5-(4-ClPh); N-[2-(4-MeOPh)ethyl] | ~428 (calc.) | Not reported | High lipophilicity (methoxyphenethyl group) |
| N-(4-Methoxyphenyl)-7-methyl-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5c) [Ev1] | 5: -; 4: N-(4-MeOPh) | Not reported | 140–142 | Fused cyclohexene ring; moderate yield (62%) |
| 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) [Ev6] | 5-(4-FPh); 4: -NH2 | ~285 (calc.) | 199–201 | Fluorine’s electronegativity enhances polarity |
| (R)-N-(1-(4-BrPh)ethyl)-6-(4-MeOPh)thieno[2,3-d]pyrimidin-4-amine (20) [Ev4] | 6-(4-MeOPh); 4: N-(4-BrPh-ethyl) | ~443 (calc.) | Not reported | Low MIC against S. aureus; bromine enhances halogen bonding |
| 5-(4-ClPh)thieno[2,3-d]pyrimidin-4-yl]-(3,4-diClPh)amine (4h) [Ev9] | 5-(4-ClPh); 4: N-(3,4-diClPh) | 381 | 164–166 | Dual chloro groups increase steric hindrance |
| N-(4-FPh-methyl)-6-Ph-thieno[2,3-d]pyrimidin-4-amine [Ev13] | 6-Ph; 4: N-(4-FPh-methyl) | 335 | Not reported | Fluorine improves metabolic stability |
Key Observations :
Brominated analogs (e.g., compound 20 [Ev4]) exhibit higher molecular weights and improved antimicrobial activity due to halogen bonding .
Electronic and Steric Modifications: Fluorine substitution (7i [Ev6]) introduces electron-withdrawing effects, while methoxy groups (target compound) donate electrons, altering electronic profiles and target binding .
Biological Activity Trends :
- Compounds with halogenated aryl groups (e.g., 4h [Ev9], 20 [Ev4]) show enhanced bioactivity, likely due to improved target affinity and stability .
- Pyridinyl-substituted analogs (e.g., compound 14 [Ev15]) demonstrate increased solubility, contrasting with the target compound’s lipophilic design .
Synthetic Yields and Characterization :
Biological Activity
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The specific synthetic route for 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine includes the following steps:
- Formation of the thienopyrimidine core.
- Substitution reactions to introduce the 4-chlorophenyl and 4-methoxyphenyl groups.
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that derivatives of thienopyrimidine exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that the compound is effective against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine | S. aureus | 8 |
| 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine | E. coli | 16 |
| Other derivatives | Pseudomonas aeruginosa | 32 |
Antitumor Activity
Research has indicated that thienopyrimidine compounds can inhibit cancer cell proliferation. In particular, studies have focused on their mechanism as phosphodiesterase inhibitors, which play a crucial role in cellular signaling pathways related to cancer progression.
Case Study: Antitumor Effects
A study evaluated the effects of thienopyrimidine derivatives on human cancer cell lines. The results showed that treatment with these compounds led to a decrease in cell viability and induced apoptosis in cancer cells.
The biological activity of thienopyrimidine derivatives is attributed to their ability to interact with various molecular targets within microbial and cancer cells. The presence of electron-withdrawing groups like chlorine enhances their potency by increasing lipophilicity and facilitating membrane penetration.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications at specific positions on the thienopyrimidine scaffold can significantly enhance biological activity. For instance:
- Chloro substitution at the para position increases antibacterial potency.
- Methoxy groups enhance solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves a multi-step protocol:
Condensation : React 2-amino-3-thiophenecarboxylate derivatives with aryl-substituted formamidine acetate under reflux conditions (e.g., DMF, 120°C) to form the thieno[2,3-d]pyrimidine core .
Substitution : Introduce the 4-chlorophenyl group via Suzuki coupling or nucleophilic aromatic substitution.
Amination : Attach the N-[2-(4-methoxyphenyl)ethyl] side chain using Buchwald-Hartwig amination or direct alkylation .
- Key Parameters : Reaction yields (84–94%) depend on solvent choice (e.g., DMSO for enhanced solubility) and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling) .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- IR Spectroscopy : Identify C=N (1641 cm⁻¹) and NH₂ (3299–3376 cm⁻¹) stretches .
- NMR :
- ¹H-NMR : Aromatic protons appear at δ 7.47–8.32 ppm, with NH₂ signals as broad singlets (δ 6.27 ppm) .
- ¹³C-NMR : Key carbons include thienopyrimidine C4 (δ 83.4 ppm) and aryl carbons (δ 116.8–129.1 ppm) .
- GC-MS : Confirm molecular weight (e.g., 383–418 Da for analogs) and fragmentation patterns .
Q. What solvent systems are recommended for recrystallization to achieve high purity?
- Methodological Answer : Use mixed solvents like ethyl acetate/hexane (1:3) or methanol/water (4:1) to obtain white crystalline solids. Purity (>95%) is verified via HPLC with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. What strategies address low solubility in biological assays?
- Methodological Answer :
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or tertiary amines) to the N-ethyl side chain to enhance aqueous solubility .
- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to improve bioavailability .
- Co-Solvents : Employ DMSO (≤0.1%) in cell culture media to maintain compound stability without cytotoxicity .
Q. How does structural variation impact tubulin polymerization inhibition?
- Methodological Answer :
- Substitution Effects :
- 5-Position : Electron-withdrawing groups (e.g., 4-Cl) enhance binding to the colchicine site (IC₅₀: 0.2–1.2 µM) by increasing hydrophobic interactions .
- N-Substituents : Bulky groups (e.g., 4-methoxyphenethyl) improve selectivity for βIII-tubulin isoforms, circumventing P-glycoprotein-mediated resistance .
- SAR Validation : Compare IC₅₀ values across analogs using in vitro tubulin polymerization assays and molecular docking (e.g., AutoDock Vina) .
Q. What computational methods predict binding affinity to EGFR kinase?
- Methodological Answer :
Molecular Docking : Use Schrödinger Suite or MOE to model interactions with EGFR’s ATP-binding pocket (PDB: 1M17). Key residues: Lys745 and Thr790 .
MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of hydrogen bonds with Met793 and hydrophobic contacts with Leu788 .
Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, correlating with experimental IC₅₀ values (R² > 0.85) .
Q. How can metabolic stability be improved without compromising activity?
- Methodological Answer :
- Deuterium Incorporation : Replace labile hydrogen atoms (e.g., NH₂) with deuterium to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask polar groups (e.g., amine) with acetyl or PEGylated moieties, which hydrolyze in vivo to release the active compound .
Q. What analytical techniques resolve contradictory data in cytotoxicity studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (n ≥ 3) using MTT or CellTiter-Glo across multiple cell lines (e.g., MDA-MB-435, HeLa) .
- Off-Target Screening : Employ kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific kinase inhibition .
- Apoptosis Markers : Confirm mechanism via flow cytometry (Annexin V/PI) and caspase-3/7 activation assays .
Safety and Compliance
Q. What safety protocols are critical for handling this compound in lab settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
